molecular formula C14H16N2O4 B2875226 Ethyl 3-acetamido-2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate CAS No. 61548-64-9

Ethyl 3-acetamido-2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate

Cat. No. B2875226
CAS RN: 61548-64-9
M. Wt: 276.292
InChI Key: HQKXRBPZRHVZQH-UHFFFAOYSA-N
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Description

Ethyl 3-acetamido-2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate is a chemical compound . It is a powder at room temperature . The IUPAC name for this compound is ethyl 2-oxo-1,2,3,4-tetrahydro-3-quinolinecarboxylate .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a three-component cascade reaction involving 2-alkenyl aniline, aldehydes, and ethyl cyanoacetate in the presence of DBU has been used to synthesize highly substituted 1,2,3,4-tetrahydroquinolines .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H13NO3/c1-2-16-12(15)9-7-8-5-3-4-6-10(8)13-11(9)14/h3-6,9H,2,7H2,1H3,(H,13,14) .


Chemical Reactions Analysis

While specific chemical reactions involving Ethyl 3-acetamido-2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate are not available, the formation of iminium cationic species has been observed in the reaction mixtures of similar compounds .


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density are not available in the retrieved resources.

Scientific Research Applications

Antibiotic Properties

Ethyl 3-acetamido-2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate exhibits significant biological activity against bacteria and fungi. It's related to compounds like helquinoline, which have been isolated from cultures exhibiting high antibacterial and antifungal properties (Asolkar et al., 2004).

Crystal Structure Analysis

The compound has been a subject of crystallographic studies, which shed light on its molecular structure. Such studies provide valuable insights into the potential applications of this compound in various fields, including materials science and pharmaceuticals (Filali Baba et al., 2019).

Chemical Synthesis and Reactivity

Research has explored the synthesis and reactivity of this compound, contributing to the field of organic chemistry. These studies have implications for the development of new synthetic routes and the discovery of novel compounds (Proctor et al., 1972).

Application in Drug Synthesis

There is research indicating the use of this compound in the synthesis of various drugs, particularly those with antimicrobial properties. This highlights its importance in the pharmaceutical industry for developing new treatments (Desai et al., 2007).

Exploring Molecular Interactions

Studies also include molecular docking analysis, which is crucial for understanding how this compound interacts with biological targets. Such research is fundamental for drug design and understanding the molecular basis of diseases (El-Azab et al., 2016).

properties

IUPAC Name

ethyl 3-acetamido-2-oxo-1,4-dihydroquinoline-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O4/c1-3-20-13(19)14(16-9(2)17)8-10-6-4-5-7-11(10)15-12(14)18/h4-7H,3,8H2,1-2H3,(H,15,18)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQKXRBPZRHVZQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CC2=CC=CC=C2NC1=O)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of 1.0 eq. of 80 and 0.3 eq of p-toluenesulfonic acid hydrate in EtOH was refluxed for 2 hrs. The mixture was then stirred at rt for a time sufficient for reaction completion. After rotary evaporation, 100 mL of saturated aqueous NaHCO3 was added and the mixture was extracted with EtOAc. The combined organic extracts were dried over MgSO4 and vacuum filtered. The filtrate was rotary evaporated and dried under vacuum to yield 81.
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